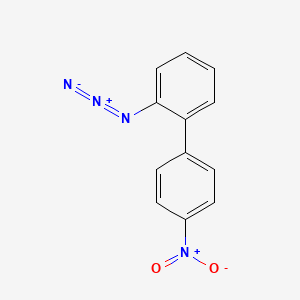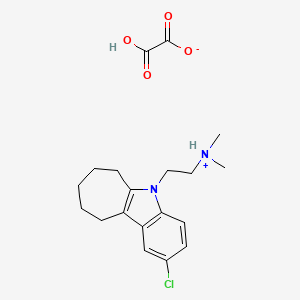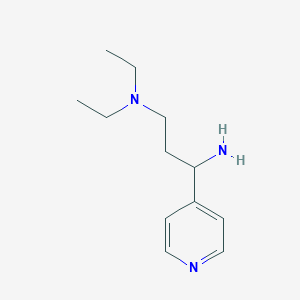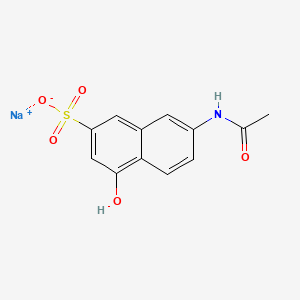
Sodium 2-acetamido-5-hydroxynaphthalene-7-sulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 2-acetamido-5-hydroxynaphthalene-7-sulphonate is a chemical compound with the molecular formula C12H11NO5SNa and a molecular weight of 304.27 g/mol. It is also known by other names such as 4-Hydroxy-7-(acetylamino)-2-naphthalenesulfonic acid sodium salt. This compound is characterized by its naphthalene ring structure, which is substituted with acetamido and hydroxyl groups, as well as a sulphonate group in the sodium salt form.
Métodos De Preparación
The synthesis of Sodium 2-acetamido-5-hydroxynaphthalene-7-sulphonate typically involves the following steps:
Synthetic Routes: The compound can be synthesized through the acetylation of 5-amino-2-hydroxynaphthalene-7-sulphonic acid, followed by neutralization with sodium hydroxide.
Reaction Conditions: The acetylation reaction is usually carried out in the presence of acetic anhydride and a catalyst such as sulfuric acid.
Industrial Production Methods: Industrial production methods may involve large-scale acetylation and neutralization processes, with careful control of reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Sodium 2-acetamido-5-hydroxynaphthalene-7-sulphonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones under oxidative conditions.
Reduction: The compound can undergo reduction reactions, particularly at the acetamido group, to form amine derivatives.
Substitution: The sulphonate group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Major Products: Major products formed from these reactions include quinones, amine derivatives, and substituted naphthalene compounds.
Aplicaciones Científicas De Investigación
Sodium 2-acetamido-5-hydroxynaphthalene-7-sulphonate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is utilized in biochemical assays and as a staining agent in microscopy.
Industry: The compound is employed in the production of specialty chemicals and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of Sodium 2-acetamido-5-hydroxynaphthalene-7-sulphonate involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and proteins, affecting their activity and function.
Pathways Involved: It may influence biochemical pathways related to oxidation-reduction reactions and protein modification.
Comparación Con Compuestos Similares
Sodium 2-acetamido-5-hydroxynaphthalene-7-sulphonate can be compared with other similar compounds:
Similar Compounds: Compounds such as 2-naphthol, 5-amino-2-hydroxynaphthalene-7-sulphonic acid, and 4-hydroxy-7-nitro-2-naphthalenesulfonic acid share structural similarities.
Uniqueness: The presence of both acetamido and hydroxyl groups, along with the sulphonate group in the sodium salt form, makes this compound unique in its reactivity and applications.
Propiedades
Número CAS |
42360-29-2 |
|---|---|
Fórmula molecular |
C12H10NNaO5S |
Peso molecular |
303.27 g/mol |
Nombre IUPAC |
sodium;7-acetamido-4-hydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C12H11NO5S.Na/c1-7(14)13-9-2-3-11-8(4-9)5-10(6-12(11)15)19(16,17)18;/h2-6,15H,1H3,(H,13,14)(H,16,17,18);/q;+1/p-1 |
Clave InChI |
ZTPFCTXEVJLMHG-UHFFFAOYSA-M |
SMILES canónico |
CC(=O)NC1=CC2=CC(=CC(=C2C=C1)O)S(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


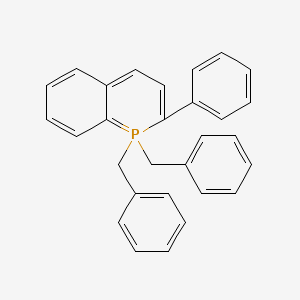

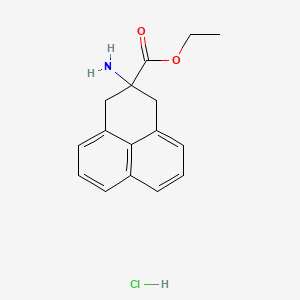

![6-ethoxy-2-[(E)-3-(3-nitrophenyl)prop-2-enyl]quinoline;methyl sulfate](/img/structure/B13740250.png)

![N,N-dimethyl-5-(4-methylpiperazin-4-ium-1-yl)-5,6-dihydrobenzo[b][1]benzothiepine-3-sulfonamide;methanesulfonate](/img/structure/B13740254.png)
![6,7,8,9-tetrahydro-2,4-dimethyl-5H-Pyrido[2,3-b]indole](/img/structure/B13740260.png)

